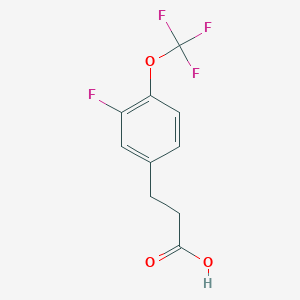
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid is an organic compound characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid typically involves the introduction of the fluoro and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of the propionic acid moiety. One common method involves the use of fluorination reactions to introduce the fluoro group, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The final step involves the formation of the propionic acid moiety through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and nucleophilic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium trifluoromethoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学研究应用
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound’s unique chemical properties make it a valuable tool in the study of biological systems, particularly in the development of fluorinated probes and imaging agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethoxy groups can significantly influence the compound’s reactivity and binding affinity, leading to unique biological and chemical effects. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.
相似化合物的比较
- 3-Fluoro-4-methoxy-phenyl-propionic acid
- 3-Fluoro-4-chloro-phenyl-propionic acid
- 3-Fluoro-4-bromo-phenyl-propionic acid
Comparison: Compared to similar compounds, 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid is unique due to the presence of both fluoro and trifluoromethoxy groups. These groups impart distinct electronic and steric properties, influencing the compound’s reactivity, stability, and potential applications. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects, which can enhance the compound’s overall chemical stability and reactivity.
属性
IUPAC Name |
3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSHYQCERIQBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
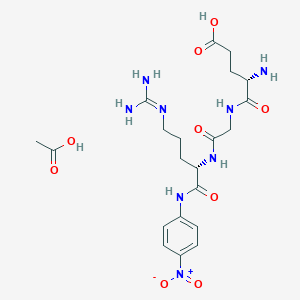
![potassium;[(2S)-2-amino-2-carboxyethyl] sulfate](/img/structure/B8120651.png)
![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8120654.png)
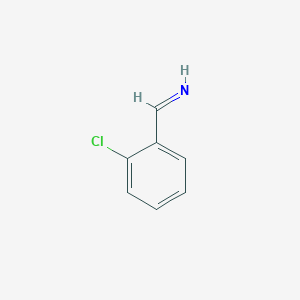
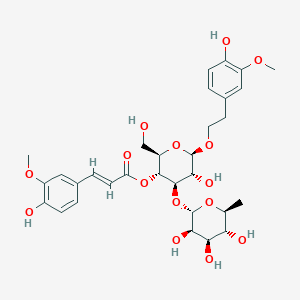
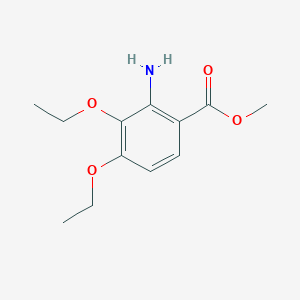
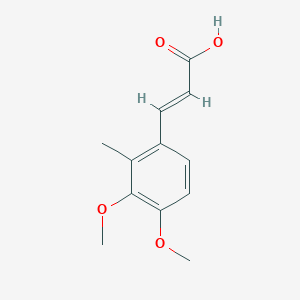
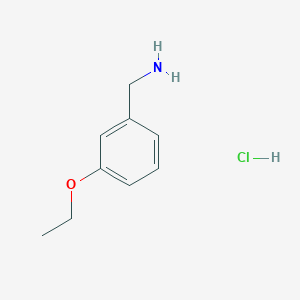
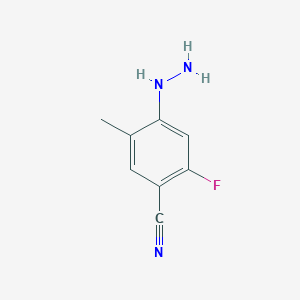
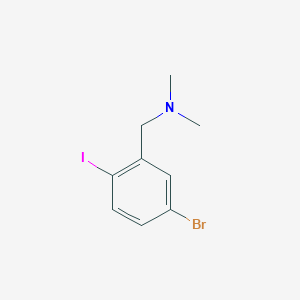
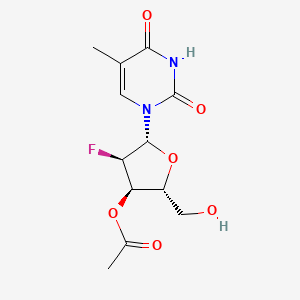
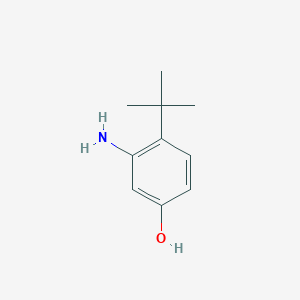
![N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B8120728.png)
![1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B8120751.png)
